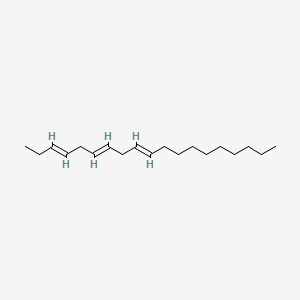

3,6,9-Nonadecatriene

描述

属性

分子式 |

C19H34 |

|---|---|

分子量 |

262.5 g/mol |

IUPAC 名称 |

(3E,6E,9E)-nonadeca-3,6,9-triene |

InChI |

InChI=1S/C19H34/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19H,3-4,6,8-10,12,14-16,18H2,1-2H3/b7-5+,13-11+,19-17+ |

InChI 键 |

MWNTUKOYEZXHLL-LFMRXJBFSA-N |

手性 SMILES |

CCCCCCCCC/C=C/C/C=C/C/C=C/CC |

规范 SMILES |

CCCCCCCCCC=CCC=CCC=CCC |

同义词 |

(3Z,6Z,9Z)-3,6,9-nonadecatriene |

产品来源 |

United States |

科学研究应用

Synthesis of 3,6,9-Nonadecatriene

The synthesis of (Z,Z,Z)-3,6,9-nonadecatriene has been achieved through a three-step process starting from methyl linolenate. A critical aspect of this synthesis is the use of butylated hydroxytoluene as an antioxidant to protect the unstable triene from autoxidation during reaction workup. This modification significantly enhanced the yield from 20% to 85% .

Pheromone Research

This compound has been identified as a component of the sex pheromones in several moth species. For instance:

- Miltochrista striata : Field trapping studies indicated that male moths were attracted to a mixture that included (Z,Z,Z)-3,6,9-nonadecatriene along with other compounds .

- Mnesampela privata : This species also utilizes (Z,Z,Z)-3,6,9-nonadecatriene as part of its pheromone signaling system. Field trials confirmed its attractiveness to male moths .

These findings highlight the compound's role as a significant attractant in moth mating behaviors.

Applications in Pest Control

The potential of (Z,Z,Z)-3,6,9-nonadecatriene extends into pest management strategies. Recent studies have explored its use as a pheromone inhibitor:

- In trials involving Ectropis grisescens , a major pest in tea plantations, (Z,Z,Z)-3,6,9-nonadecatriene was tested for its ability to disrupt mating by inhibiting male responses to female pheromones. The results demonstrated that this compound could effectively reduce male attraction to sex pheromones by up to 70% .

This application suggests that (Z,Z,Z)-3,6,9-nonadecatriene can be utilized in integrated pest management programs to control populations of harmful moth species.

Comparative Analysis of Pheromone Components

| Compound Name | Configuration | Role in Pheromone | Attractiveness |

|---|---|---|---|

| This compound | (Z,Z,Z) | Attractant | High |

| 3,6-Octadecadiene | (Z,Z,Z) | Attractant | Moderate |

| 3,6-Cis-9-Epoxy-Octadecadiene | (Z,Z) | Attractant | Low |

This table summarizes the comparative roles and effectiveness of various pheromone components related to this compound.

Future Directions and Research Opportunities

The ongoing research into this compound opens avenues for further exploration:

- Synthetic Modifications : Investigating structural analogs could enhance its effectiveness as a pheromone or inhibitor.

- Field Studies : Long-term field trials are necessary to assess the ecological impact and practical applications in pest management.

- Mechanistic Studies : Understanding the electrophysiological mechanisms behind its action on moth antennae could lead to innovative pest control strategies.

相似化合物的比较

Structural Analogues

Table 1: Structural and Functional Comparison

Key Observations :

- Double Bond Position : Shifting double bonds (e.g., 3,6,9 vs. 4,6,9) alters biological function. The 3,6,9 configuration is critical for pheromonal activity in moths, while 4,6,9 derivatives exhibit antioxidant properties in plants .

- Chain Length: Analogues like heneicosatriene (C21) and nonadecatetraene (C19) target distinct moth species, emphasizing chain-length specificity in pheromone systems .

- Functional Modifications : Epoxidation (e.g., 3,4-epoxy groups) enhances pheromone activity through synergistic interactions .

Key Observations :

- Type-II Pheromones: 3,6,9-Nonadecatriene and its analogues are derived from dietary fatty acids (e.g., α-linolenic acid) via elongation, oxidation, and decarbonylation. This contrasts with Type-I pheromones, which are synthesized de novo .

- Enzymatic Specificity : Fatty acyl-CoA elongases (ELOs) and cytochrome P450 epoxidases (CYPs) are critical for introducing double bonds and epoxide groups, respectively .

Ecological and Practical Implications

- Pest Control: Blends containing this compound and its epoxides are used in mating disruption strategies for tea plantation pests like Ascotis selenaria .

- Plant Defense: Plant-derived this compound analogues may serve as biomarkers for stress responses or antioxidant production .

准备方法

Metal-Catalyzed Cross-Coupling with Grignard Reagents

The most widely adopted method involves cross-coupling α-linolenic acid derivatives with Grignard reagents using lithium cuprate catalysts. Wang and Zhang (2007) demonstrated that (9Z,12Z,15Z)-9,12,15-octadecatrienyl triflate reacts with methyl or propyl Grignard reagents in diethyl ether under Li₂CuCl₄ catalysis . The reaction proceeds at ambient temperatures (20–25°C) within 30 minutes, achieving >92% isolated yield while retaining all Z-configured double bonds .

Key Steps:

-

Triflylation of α-Linolenic Acid : α-Linolenic acid is converted to its triflate ester, enhancing electrophilicity for subsequent nucleophilic attack.

-

Grignard Addition : Methylmagnesium bromide or propylmagnesium bromide introduces the terminal alkyl group via a stereoretentive coupling mechanism.

-

Catalytic Cycle : Li₂CuCl₄ facilitates oxidative addition and reductive elimination, preserving the triene’s geometry .

Advantages:

-

Commercial availability of α-linolenic acid simplifies sourcing.

-

Short reaction time and high yields reduce production costs.

Antioxidant-Stabilized Synthesis Using Butylated Hydroxytoluene (BHT)

Davies et al. (2008) addressed the compound’s oxidative instability by integrating BHT during workup . Starting from methyl linolenate, the three-step synthesis involves:

-

Reduction : Methyl linolenate is reduced to (9Z,12Z,15Z)-octadeca-9,12,15-trienol using lithium aluminum hydride.

-

Tosylation : The trienol is converted to its tosylate derivative.

-

Chain Elongation : Reaction with methylmagnesium iodide in the presence of BHT suppresses autoxidation, boosting yields from 20% to 85% .

Mechanistic Insight:

BHT scavenges peroxyl radicals, preventing degradation of the triene’s conjugated system during aqueous workup . This method is particularly advantageous for large-scale synthesis where oxidative side reactions are prevalent.

Tosylate Intermediate-Based Chain Elongation

Molnár et al. (2016) developed an iterative chain-extension protocol starting from 1-bromononane or 1-bromoundecane . The strategy employs cuprate-mediated cross-coupling to sequentially add two-carbon units:

-

Initial Coupling : 1-Bromononane reacts with a vinyl cuprate to form a Z-configured alkene.

-

Repetition : The process is repeated to introduce the 6Z and 9Z double bonds.

-

Final Functionalization : Epoxidation or hydroxylation tailors the molecule for specific applications .

Yield Data:

-

Each coupling step achieves 75–85% yield.

-

Spectroscopic validation (¹H NMR, IR) confirms structural fidelity .

Stereoselective Epoxidation and Tetraene Synthesis

For derivatives like 1,3Z,6Z,9Z-nonadecatetraene, Millar and Underhill (1986) utilized diepoxy intermediates . The synthesis involves:

-

Epoxidation : (3Z,6Z,9Z)-3,6,9-Nonadecatriene is treated with m-chloroperbenzoic acid to form a diepoxide.

-

Reduction : Selective hydrogenation with palladium on barium sulfate removes epoxy groups while retaining double bonds .

Applications:

Comparative Analysis of Preparation Methods

Key Trends:

常见问题

Q. What analytical methods are recommended for identifying 3,6,9-Nonadecatriene in biological samples?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying this compound in insect pheromone extracts. Key steps include:

- Comparing retention times and mass spectra with synthetic standards .

- Using chiral columns to resolve stereoisomers, as configuration impacts biological activity (e.g., (Z,Z,Z)-3,6,9-Nonadecatriene in Ascotis selenaria) .

- Quantifying ratios of co-occurring compounds (e.g., epoxy derivatives) via peak integration .

Q. How is this compound synthesized for experimental use?

Synthesis typically involves:

- Wittig reactions to construct conjugated trienes with stereochemical control .

- Purification via silica gel chromatography and verification by H NMR (>98% purity) .

- Epoxidation of specific double bonds (e.g., cis-6,7-epoxy derivatives) for structural analogs .

Q. What statistical approaches are used to analyze pheromone activity data?

- Covariance analysis to assess correlations between compound ratios and male moth attraction .

- ANOVA/MANOVA for comparing trap catches in field trials with varying blends (e.g., synergistic effects with epoxy-nonadecadienes) .

Advanced Research Questions

Q. How can contradictions in reported pheromone component ratios be resolved?

Discrepancies (e.g., 70:15:13:2 ratios in Ascotis selenaria vs. species-specific variations) arise from:

- Ecological factors : Population-specific adaptations or environmental influences on pheromone production .

- Analytical limitations : Sensitivity differences in GC-MS setups or degradation during extraction .

- Resolution requires replicate sampling across geographic populations and standardized protocols .

Q. What experimental designs are optimal for testing synergistic effects of this compound with other pheromones?

- Electroantennography (EAG) : Measure neuronal responses to blends (e.g., 4:6 ratios of Z3Z6Z9-18:Hy and Z3Z9-6,7-epo-18:Hy) .

- Flight-tunnel assays : Quantify male orientation to triene-epoxy combinations .

- Field trapping : Validate synergy by comparing catches with/without this compound additives .

Q. How do stereochemical challenges impact the synthesis of this compound analogs?

- Epoxidation selectivity : Uncontrolled epoxide formation (e.g., 6,7- vs. 9,10-epoxy isomers) requires chiral catalysts or enzymatic resolution .

- Double-bond isomerization : Thermal or photochemical degradation during synthesis necessitates low-temperature protocols .

Q. What methodologies address contradictions in pheromone system classification (e.g., Lymantriidae vs. Geometridae)?

- Phylogenetic analysis : Compare pheromone profiles across taxa to identify evolutionary convergence .

- Bioassay-guided fractionation : Isolate bioactive components from gland extracts to confirm species-specific activity .

Q. How can researchers balance open data sharing with ethical constraints in pheromone studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。